

Preclinical Pharmacology of SCH 351591: An In-Depth Technical Guide

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Compound of Interest

Compound Name: SCH 351591

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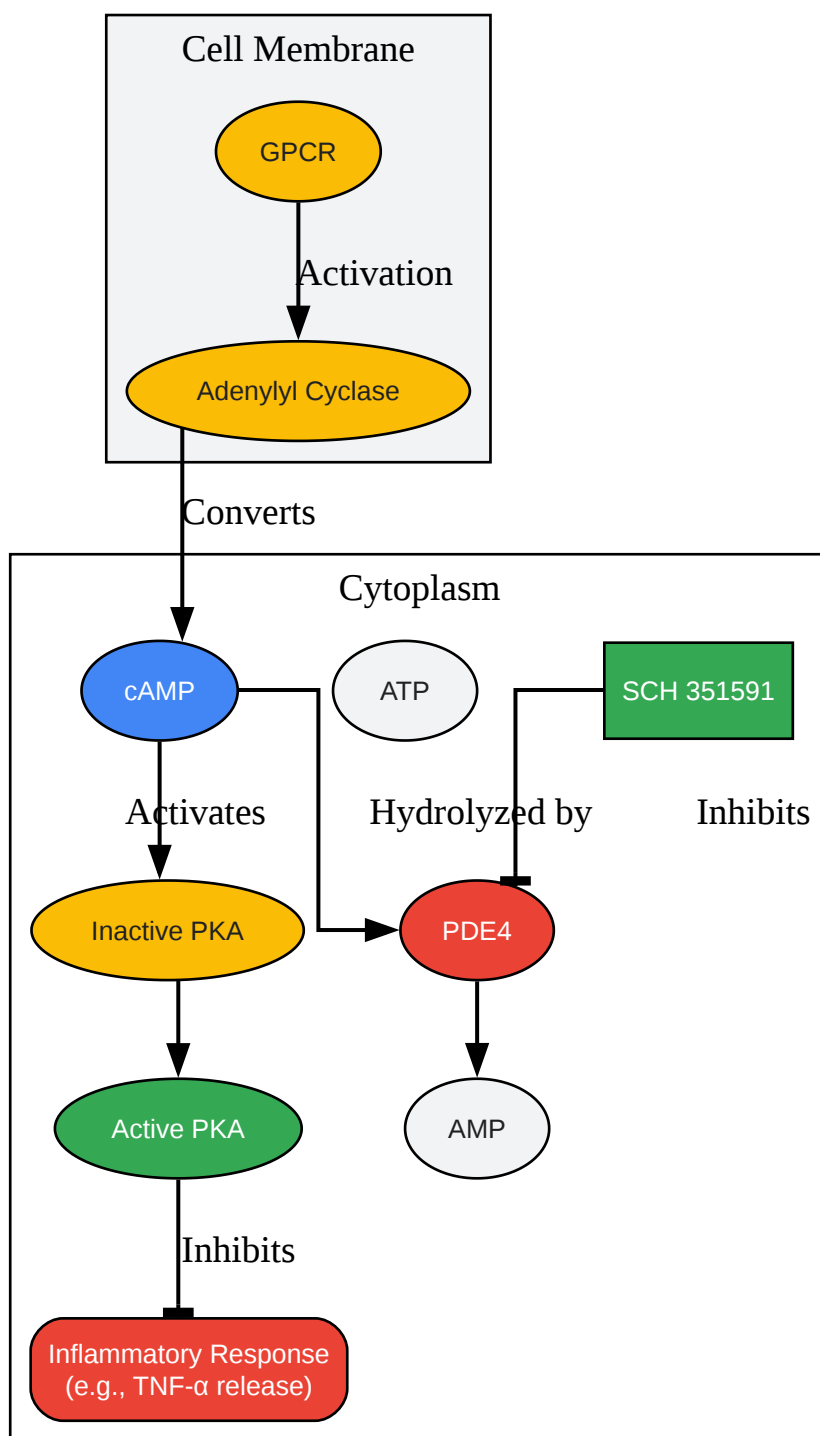
Abstract

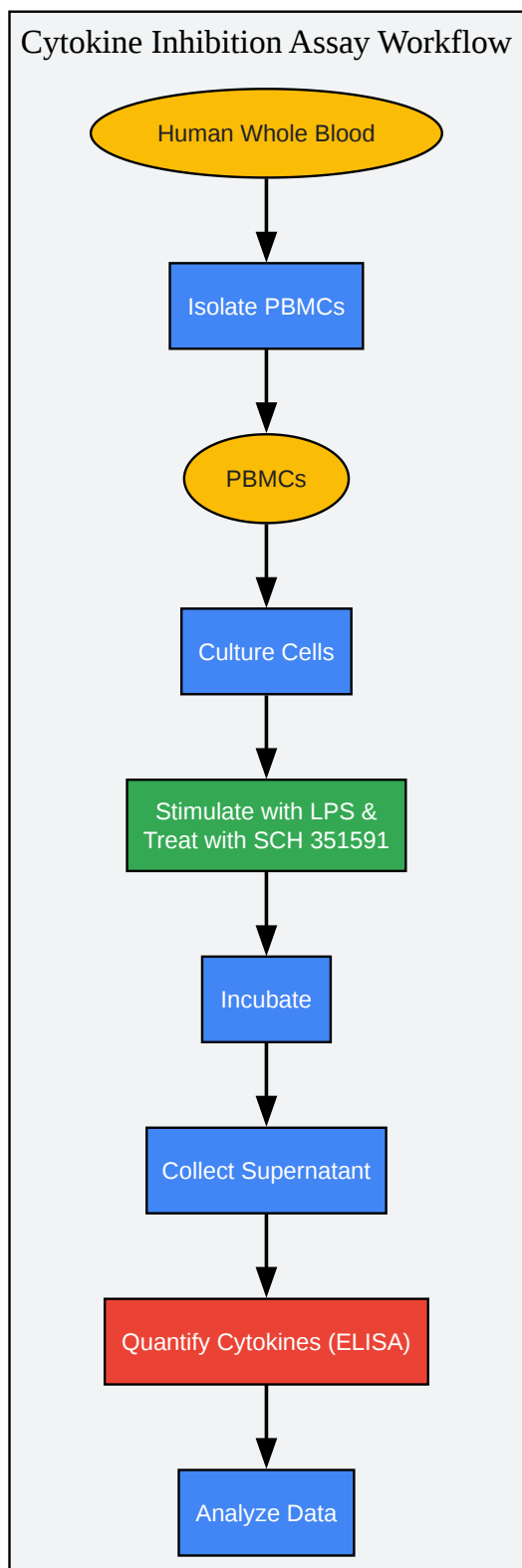
SCH 351591 is a potent and selective, orally active phosphodiesterase-4 (PDE4) inhibitor that was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action centers on the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent down-regulation of inflammatory responses. Preclinical studies have demonstrated its efficacy in animal models of airway inflammation. However, significant toxicological findings, including vascular injury, myocardial and reproductive toxicity, have been reported in various species, which has impacted its development. This guide provides a comprehensive overview of the preclinical pharmacology of **SCH 351591**, detailing its in vitro and in vivo activity, experimental protocols, and toxicological profile.

Mechanism of Action

SCH 351591 is a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is the predominant PDE isoform expressed in inflammatory cells, including eosinophils, neutrophils, T-cells, and macrophages. By inhibiting PDE4, **SCH 351591** prevents the hydrolysis of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF- α) and other cytokines, and a reduction in

inflammatory cell activation and recruitment.[1] Its principal metabolite, SCH 365351, is also a potent and highly selective PDE4 inhibitor.[2]





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- 2. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
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